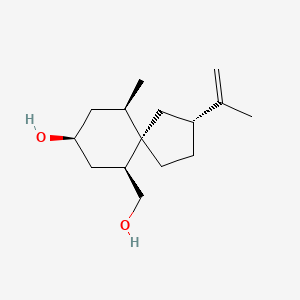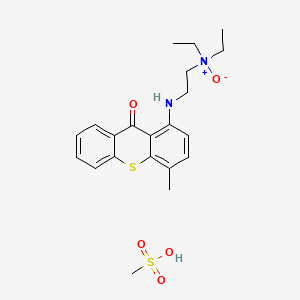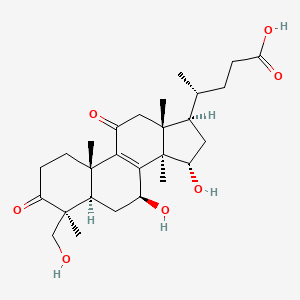
Lufironil
Übersicht
Beschreibung
Lufironil ist ein niedermolekulares Medikament, das ursprünglich von Sanofi entwickelt wurde. Es ist bekannt als ein Prolyl-4-Hydroxylase-Alpha-Inhibitor, d. h. es hemmt das Enzym Prolyl-4-Hydroxylase-Alpha. Dieses Enzym spielt eine entscheidende Rolle bei der Hydroxylierung von Prolinresten in Kollagen, was für die Stabilität der Kollagen-Tripelhelix unerlässlich ist. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Fibrose, Hepatitis und Leberzirrhose untersucht .
Herstellungsmethoden
This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Der Syntheseweg beinhaltet die Behandlung von 2,4-Pyridindicarbonsäure mit Thionylchlorid in Toluol, gefolgt von der Reaktion mit 2-Methoxyethylamin. Diese Reaktion kann entweder in Dioxan oder in Toluol in Gegenwart von Triethylamin durchgeführt werden
Vorbereitungsmethoden
Lufironil can be synthesized through a multi-step process. The synthetic route involves the treatment of 2,4-pyridinedicarboxylic acid with thionyl chloride in toluene, followed by reaction with 2-methoxyethylamine. This reaction can be carried out either in dioxane or in toluene in the presence of triethylamine
Analyse Chemischer Reaktionen
Lufironil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen auf dem Molekül durch andere Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene und Nucleophile.
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des Moleküls in kleinere Fragmente führt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird this compound als Werkzeug verwendet, um die Hemmung von Prolyl-4-Hydroxylase-Alpha und ihre Auswirkungen auf die Kollagenstabilität zu untersuchen.
Biologie: In der biologischen Forschung wurde this compound verwendet, um die Rolle von Prolyl-4-Hydroxylase-Alpha in zellulären Prozessen und sein Potenzial als therapeutisches Ziel für Fibrose und andere Krankheiten zu untersuchen.
Medizin: this compound wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Fibrose, Hepatitis und Leberzirrhose untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Prolyl-4-Hydroxylase-Alpha. Dieses Enzym ist für die Hydroxylierung von Prolinresten in Kollagen verantwortlich, was für die Stabilität der Kollagen-Tripelhelix unerlässlich ist. Durch die Hemmung dieses Enzyms stört this compound den Hydroxylierungsprozess, was zu einer reduzierten Kollagenstabilität und einer verminderten Fibrose führt. Zu den molekularen Zielen und Signalwegen, die am Wirkmechanismus von this compound beteiligt sind, gehören die Hemmung von Prolyl-4-Hydroxylase-Alpha und die daraus resultierenden Auswirkungen auf die Kollagensynthese und -stabilität .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Lufironil is used as a tool to study the inhibition of prolyl 4-hydroxylase alpha and its effects on collagen stability.
Biology: In biological research, this compound has been used to investigate the role of prolyl 4-hydroxylase alpha in cellular processes and its potential as a therapeutic target for fibrosis and other diseases.
Medicine: this compound has been explored for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis.
Wirkmechanismus
Lufironil exerts its effects by inhibiting the enzyme prolyl 4-hydroxylase alpha. This enzyme is responsible for the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound disrupts the hydroxylation process, leading to reduced collagen stability and decreased fibrosis. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of prolyl 4-hydroxylase alpha and the subsequent effects on collagen synthesis and stability .
Vergleich Mit ähnlichen Verbindungen
Lufironil kann mit anderen Prolyl-4-Hydroxylase-Alpha-Inhibitoren verglichen werden, wie zum Beispiel:
S 4682:
This compound ist einzigartig in seiner spezifischen Molekülstruktur und seiner Entwicklungsgeschichte. Während andere Verbindungen ähnliche Wirkmechanismen aufweisen können, unterscheidet sich die einzigartige chemische Struktur von this compound und seine spezifischen Auswirkungen auf Prolyl-4-Hydroxylase-Alpha von anderen Inhibitoren .
Eigenschaften
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128075-79-6 | |
| Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lufironil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















